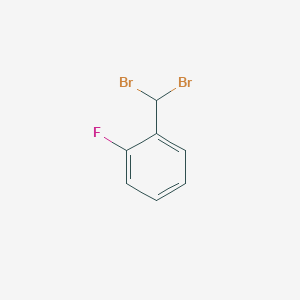

2-Fluorobenzal bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(dibromomethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNGJCDLAMBUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298739 | |

| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-76-4 | |

| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220141-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-(dibromomethyl)-2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobenzal Bromide (CAS 220141-76-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzal Bromides in Synthesis

2-Fluorobenzal bromide, also known as 1-(dibromomethyl)-2-fluorobenzene, is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its structure, featuring a gem-dibromomethyl group ortho to a fluorine atom on a benzene ring, offers a unique combination of reactivity and electronic properties. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the dibromomethyl group and the aromatic ring, making it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the available technical information, inferred properties, and potential applications of this compound, with a focus on its synthesis, reactivity, and safe handling.

While direct experimental data for this compound is limited in publicly available literature, its properties and reactivity can be understood through the lens of related compounds and fundamental principles of organic chemistry. This guide will leverage information on analogous structures, such as 3-Fluorobenzal bromide and 2-Fluorobenzyl bromide, to provide a scientifically grounded perspective.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the scarcity of direct experimental data for this compound, the following properties are predicted based on the known data of its isomers and related compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C7H5Br2F | Based on chemical structure |

| Molecular Weight | 267.92 g/mol | Calculated from atomic weights[1][2] |

| Appearance | Likely a colorless to yellow or brown liquid or low-melting solid | Based on related benzal bromides |

| Boiling Point | Expected to be higher than 2-fluorobenzyl bromide (84-85 °C at 15 mmHg) due to increased molecular weight. The boiling point of 3-Fluorobenzal bromide is 382.2 K (109.05 °C) at 0.01 bar.[3] | Comparison with singly brominated analogue and isomer |

| Density | Expected to be greater than 1.567 g/mL (density of 2-fluorobenzyl bromide at 25 °C)[4][5] | Increased mass from the additional bromine atom |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, diethyl ether, THF) | General solubility of halogenated aromatic compounds |

| Spectroscopic Data | ||

| 1H NMR | A singlet for the CHBr2 proton, with aromatic protons showing complex splitting patterns due to fluorine-hydrogen coupling. | Standard NMR principles |

| 13C NMR | The CHBr2 carbon will appear at a characteristic chemical shift. The aromatic carbons will show splitting due to C-F coupling. | Standard NMR principles |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks). The molecular ion peak would be observed at m/z 266, 268, and 270.[6] A significant fragment would be the loss of one or both bromine atoms. | Isotopic abundance of bromine[6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound from 2-fluorobenzaldehyde presents a significant chemical challenge. Direct bromination of the aldehyde can lead to unwanted side reactions, including oxidation of the aldehyde group and electrophilic substitution on the aromatic ring.[7]

A plausible synthetic route involves the gem-dibromination of 2-fluorobenzaldehyde. This transformation can be approached through several methods, each with its own mechanistic nuances and experimental considerations.

Proposed Synthetic Pathway: Gem-Dibromination of 2-Fluorobenzaldehyde

A potential method for the synthesis of this compound is the reaction of 2-fluorobenzaldehyde with a suitable brominating agent.

Caption: Proposed synthesis of this compound.

Detailed Protocol (Hypothetical):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluorobenzaldehyde and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., phosphorus pentabromide or a combination of triphenylphosphine and carbon tetrabromide). The choice of brominating agent is critical to avoid unwanted side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality in Experimental Choices:

-

Anhydrous Conditions: The reagents used are sensitive to moisture, which can lead to the formation of byproducts.

-

Inert Atmosphere: A nitrogen or argon atmosphere prevents oxidation of the aldehyde and other side reactions.

-

Slow Addition and Cooling: The reaction is likely exothermic, and slow addition of the brominating agent at low temperature helps to control the reaction rate and prevent the formation of impurities.

-

Aqueous Workup: The bicarbonate solution neutralizes any acidic byproducts.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the gem-dibromomethyl group. This functional group can participate in a variety of transformations, making it a versatile intermediate.

Nucleophilic Substitution Reactions

The two bromine atoms are good leaving groups and can be displaced by a variety of nucleophiles. This allows for the introduction of various functional groups at the benzylic position.

Caption: Key reactions of this compound.

-

Hydrolysis: Reaction with water or hydroxide will lead to the formation of 2-fluorobenzaldehyde.

-

Formation of Acetals and Thioacetals: Reaction with alcohols or thiols in the presence of a base will yield the corresponding acetals or thioacetals.

-

Corey-Fuchs Reaction: Treatment with triphenylphosphine can generate a phosphonium ylide, which can then be used in the Corey-Fuchs reaction to synthesize alkynes from aldehydes.

Applications in Drug Discovery and Materials Science

The 2-fluorobenzyl moiety is a common structural motif in many biologically active compounds. The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity.[8] this compound, as a precursor to this moiety, can be instrumental in the synthesis of novel drug candidates.

Potential applications include:

-

Synthesis of Pharmaceutical Intermediates: As a building block for introducing the 2-fluorobenzyl group into more complex molecules.[8]

-

Agrochemical Development: The incorporation of fluorine can enhance the efficacy of pesticides and herbicides.

-

Materials Science: Fluorinated aromatic compounds are used in the development of specialty polymers and materials with enhanced thermal and chemical stability.

Safety, Handling, and Storage

Expected Hazards:

-

Corrosive: Likely to cause severe skin burns and eye damage.[9][10]

-

Lachrymator: Expected to be a substance that causes tearing.[10]

-

Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Moisture Sensitive: Reacts with water, potentially releasing hydrogen bromide gas.[10]

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, and amines.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

Conclusion

This compound (CAS 220141-76-4) is a potentially valuable, yet undercharacterized, reagent in organic synthesis. While direct experimental data is sparse, its chemical behavior can be rationally predicted based on the established chemistry of benzal bromides and the electronic influence of the ortho-fluoro substituent. Its utility as a precursor to the 2-fluorobenzyl group suggests significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential. Researchers and drug development professionals are encouraged to approach its use with caution, adhering to stringent safety protocols based on the known hazards of analogous compounds.

References

-

ResearchGate. (2016). How can I do dibromination on 2-fluorobenzaldehyde? [Online discussion]. Available at: [Link]

- Fisher Scientific. (2025).

- Chem-Impex. (n.d.). 2-Fluorobenzyl bromide.

- Thermo Fisher Scientific. (2025).

- Sigma-Aldrich. (n.d.). 2-Fluorobenzyl bromide 98%.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-Fluorobenzyl Bromide | 446-48-0.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluorobenzyl Bromide | 446-48-0.

- PrepChem.com. (n.d.). Synthesis of Cyclobutyl 2-fluorobenzyl ketone.

- ChemicalBook. (2026). 2-Fluorobenzyl bromide(446-48-0).

- Sigma-Aldrich. (n.d.). 2-Fluorobenzyl bromide 98%.

- Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- AiFChem. (2025). 1-(Bromomethyl)-2-fluorobenzene.

- Sigma-Aldrich. (n.d.). 2-Fluorobenzyl bromide 98%.

- NIST. (n.d.). Fluorobenzene, meta-(dibromomethyl)-. In NIST Chemistry WebBook.

- BenchChem. (2025). Mass Spectrometry Analysis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene: A Technical Guide.

- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems.

- EPA. (2025). 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-fluoro- (CAS 1072-85-1).

- GSRS. (n.d.). 1-(BROMOMETHYL)-2-FLUOROBENZENE.

- NIST. (n.d.). Fluorobenzene, meta-(dibromomethyl)-. In NIST Chemistry WebBook.

- PureSynth. (n.d.). 1-(Bromomethyl)-2-fluorobenzene 97%.

- Matrix Fine Chemicals. (n.d.). 1-(BROMOMETHYL)-2-FLUOROBENZENE | CAS 446-48-0.

- Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzyl bromide (CAS 446-48-0).

- PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide.

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- ChemicalBook. (n.d.). 5-Bromo-2-fluorobenzaldehyde synthesis.

- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzaldehyde 97%.

Sources

- 1. Fluorobenzene, meta-(dibromomethyl)- [webbook.nist.gov]

- 2. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorobenzene, meta-(dibromomethyl)- [webbook.nist.gov]

- 4. 2-Fluorobenzyl bromide 98 446-48-0 [sigmaaldrich.com]

- 5. 2-Fluorobenzyl bromide 98 446-48-0 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

1-(dibromomethyl)-2-fluorobenzene chemical data

An In-Depth Technical Guide to 1-(Dibromomethyl)-2-fluorobenzene: Properties, Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive analysis of 1-(dibromomethyl)-2-fluorobenzene, a key synthetic intermediate in organic and medicinal chemistry. The strategic placement of a fluorine atom ortho to a dibromomethyl group imparts unique reactivity and makes it a valuable precursor for the synthesis of 2-fluorobenzaldehyde and its derivatives. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a detailed synthetic protocol with mechanistic justifications, explores its characteristic chemical transformations, and discusses its applications, particularly the significance of the 2-fluorobenzyl moiety in modern pharmaceuticals. A thorough overview of safety and handling procedures is also included to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

1-(Dibromomethyl)-2-fluorobenzene, also known as 2-fluorobenzal bromide or o-fluorobenzal bromide, is a halogenated aromatic compound. The presence of the electronegative fluorine atom significantly influences the electron distribution within the benzene ring and the reactivity of the adjacent benzylic carbon.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 1-(Dibromomethyl)-2-fluorobenzene |

| Synonyms | This compound, o-Fluorobenzal bromide |

| CAS Number | 393-51-1 |

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 108-110 °C at 12 mmHg |

| SMILES | C1=CC=C(C(=C1)C(Br)Br)F |

| InChI Key | ZIAHZFPHXNQNQN-UHFFFAOYSA-N |

Molecular Structure

Caption: Chemical structure of 1-(dibromomethyl)-2-fluorobenzene.

Synthesis and Characterization

The most direct and common method for synthesizing 1-(dibromomethyl)-2-fluorobenzene is via the free-radical bromination of 2-fluorotoluene. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical.

Synthetic Protocol: Radical Bromination of 2-Fluorotoluene

This protocol describes a laboratory-scale synthesis. The causality for key reagent choices is explained to ensure a robust and self-validating procedure.

Materials:

-

2-Fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorotoluene (1.0 eq) in CCl₄.

-

Causality: CCl₄ is an inert solvent that does not participate in the radical reaction. Its high density also facilitates the separation of the succinimide byproduct.

-

-

Addition of Reagents: Add N-Bromosuccinimide (2.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

-

Causality: NBS is the preferred brominating agent for allylic and benzylic positions as it maintains a low, steady concentration of elemental bromine, which suppresses competitive electrophilic aromatic substitution on the electron-rich ring. BPO acts as a radical initiator, decomposing upon heating to start the chain reaction.

-

-

Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be initiated and sustained by irradiation with a UV lamp or a standard incandescent light bulb.

-

Monitoring: The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of the less dense succinimide, which floats. TLC or GC-MS analysis of aliquots can confirm the disappearance of the starting material.

-

Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium thiosulfate solution (to remove any residual bromine), saturated sodium bicarbonate solution (to neutralize any HBr), and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1-(dibromomethyl)-2-fluorobenzene.

Caption: Experimental workflow for the synthesis of 1-(dibromomethyl)-2-fluorobenzene.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized product.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | δ ~6.7-6.8 ppm (s, 1H, -CHBr₂): A singlet for the benzylic proton. δ ~7.0-7.6 ppm (m, 4H, Ar-H): A complex multiplet region for the four aromatic protons, showing characteristic ortho, meta, and para couplings, as well as coupling to the ¹⁹F nucleus. |

| ¹³C NMR | δ ~35-45 ppm: Signal for the -CHBr₂ carbon. δ ~115-160 ppm: Multiple signals for the aromatic carbons. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), and other ring carbons will show smaller two-, three-, and four-bond C-F couplings. |

| Mass Spec. (EI) | m/z 266/268/270: Molecular ion (M⁺) peak cluster showing the characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio). m/z 187/189: A major fragment corresponding to the loss of one bromine radical ([M-Br]⁺), which is the stable 2-fluorobenzyl cation. This fragment will still show a 1:1 isotopic pattern for one bromine atom. |

| IR | 3050-3100 cm⁻¹: C-H stretching (aromatic). 1450-1600 cm⁻¹: C=C stretching (aromatic ring). 1200-1250 cm⁻¹: C-F stretching. 600-700 cm⁻¹: C-Br stretching. |

Chemical Reactivity and Synthetic Utility

The reactivity of 1-(dibromomethyl)-2-fluorobenzene is dominated by the dibromomethyl group, which serves as a masked aldehyde functional group.

Hydrolysis to 2-Fluorobenzaldehyde

The most significant application of this compound is its use as a stable precursor to 2-fluorobenzaldehyde, an important building block in pharmaceuticals and agrochemicals. The hydrolysis can be performed under various conditions, often using a base or a Lewis acid.

Protocol: Hydrolysis using Sodium Carbonate

-

Setup: In a flask, suspend 1-(dibromomethyl)-2-fluorobenzene (1.0 eq) in an aqueous solution of sodium carbonate (2.5 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring for several hours.

-

Monitoring: Monitor the reaction by TLC or GC, observing the disappearance of the starting material and the appearance of the more polar aldehyde.

-

Workup: After cooling, extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts, dry over MgSO₄, and concentrate. The resulting crude 2-fluorobenzaldehyde can be purified by distillation or chromatography.

Mechanistic Considerations

The reactions at the benzylic carbon proceed via nucleophilic substitution. The presence of two bromine atoms and the adjacent aromatic ring allows for the stabilization of a carbocation intermediate, suggesting significant Sₙ1 character.[1] The electron-withdrawing fluorine atom at the ortho position can slightly destabilize this carbocation, potentially increasing the Sₙ2 character compared to non-fluorinated analogs.[2]

Caption: Key reaction pathways for 1-(dibromomethyl)-2-fluorobenzene.

Applications in Research and Drug Development

The utility of this reagent stems from its ability to introduce the 2-fluorobenzyl or 2-fluorobenzaldehyde moiety into target molecules.

-

Pharmaceutical Synthesis: 2-Fluorobenzaldehyde is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atom is often incorporated into drug candidates to enhance their metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.[3][4]

-

Agrochemicals: Similar to pharmaceuticals, fluorinated aromatic compounds are prevalent in modern agrochemicals, where they contribute to increased efficacy and stability.

-

Versatile Building Block: As a stable, masked form of a reactive aldehyde, it allows for the introduction of the 2-fluorobenzaldehyde group late in a synthetic sequence, avoiding potential side reactions of the free aldehyde.

Safety, Handling, and Storage

1-(Dibromomethyl)-2-fluorobenzene is a reactive and hazardous chemical that must be handled with appropriate precautions. Data from related benzyl bromides indicates the following hazards.[5][6]

Table 3: Hazard Profile and Safety Recommendations

| Hazard | Description & Precaution |

| Corrosive | Causes severe skin burns and eye damage.[5] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield. |

| Lachrymator | The substance is a lachrymator, causing irritation and tearing of the eyes.[6] Ensure adequate ventilation and avoid inhalation of vapors. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[5] Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste. |

Conclusion

1-(Dibromomethyl)-2-fluorobenzene is a highly valuable synthetic intermediate, primarily serving as a robust precursor to 2-fluorobenzaldehyde. Its synthesis via radical bromination is efficient, and its reactivity is well-defined, allowing for controlled chemical transformations. For researchers in drug discovery and process development, this compound offers a reliable method for incorporating the synthetically important fluorinated aromatic moiety into complex molecular architectures. Adherence to strict safety protocols is mandatory for its handling and use.

References

- Ambeed. (n.d.). 1-(Bromomethyl)-2-fluorobenzene.

- Global Substance Registration System (GSRS). (n.d.). 1-(BROMOMETHYL)-2-FLUOROBENZENE.

- Cheméo. (n.d.). Chemical Properties of Fluorobenzene, meta-(dibromomethyl)- (CAS 455-34-5).

- BenchChem. (2025). Application Notes and Protocols for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Organic Synthesis.

- AiFChem. (2025). 446-48-0 | 1-(Bromomethyl)-2-fluorobenzene.

- TCI Chemicals. (2025, May 15). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

-

Pal, D., et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems.

- BenchChem. (2025). The Bromomethyl Group in Trifluoromethylated Benzenes: A Technical Guide to Reactivity and Synthetic Utility.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

The Fluorinated Bromomethyl Scaffold: A Comparative Technical Guide on 2-Fluorobenzyl Bromide vs. 2-Fluorobenzal Bromide

As a Senior Application Scientist in medicinal chemistry and organic synthesis, navigating the nuanced reactivity of benzylic halides is critical for designing efficient synthetic routes. The introduction of a fluorine atom at the ortho position of a benzylic system fundamentally alters the electronic landscape of the molecule, influencing both its stability and its transition-state kinetics during substitution reactions.

This whitepaper provides an in-depth technical analysis of two closely related but mechanistically divergent building blocks: 2-fluorobenzyl bromide (a monobromide) and 2-fluorobenzal bromide (a gem-dibromide). By deconstructing their structural properties, reactivity paradigms, and applications in drug development, this guide serves as a definitive resource for researchers optimizing synthetic workflows.

Structural and Physicochemical Profiling

The core difference between these two compounds lies in the degree of benzylic bromination.

-

2-Fluorobenzyl Bromide features a single benzylic carbon-bromine bond. It is a highly reactive alkylating agent, primed for bimolecular nucleophilic substitution (SN2).

-

This compound features a gem-dibromomethyl group. The presence of two bulky, electron-withdrawing bromine atoms on the same carbon increases steric hindrance and alters the primary reactivity profile from simple alkylation to serving as a masked aldehyde or an olefination precursor[1].

Quantitative Data Summary

| Property | 2-Fluorobenzyl Bromide | This compound |

| CAS Number | 446-48-0 | 220141-76-4 |

| Molecular Formula | C7H6BrF | C7H5Br2F |

| Molecular Weight | 189.02 g/mol | 267.92 g/mol |

| Functional Group | Monobromomethyl (-CH2Br) | gem-Dibromomethyl (-CHBr2) |

| Primary Reactivity | Electrophile (SN2 Alkylation) | Masked Aldehyde / Olefination Precursor |

| Physical State | Colorless to light yellow liquid | Light orange to clear liquid |

| Boiling Point | 84–85 °C (at 15 mmHg) | >100 °C (at reduced pressure) |

| Density | 1.567 g/mL at 25 °C | ~1.85 g/mL (Estimated) |

Data aggregated from authoritative chemical property databases[2],[1].

Mechanistic Reactivity Paradigms

The SN2 Kinetics of 2-Fluorobenzyl Bromide

2-Fluorobenzyl bromide is a quintessential electrophile. The highly polar C-Br bond, coupled with the resonance stabilization offered by the adjacent aromatic ring, lowers the activation energy for SN2 transition states. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which slightly destabilizes any potential carbocation (disfavoring SN1) while making the benzylic carbon highly susceptible to direct nucleophilic attack by amines, thiols, and alkoxides.

The Masked Carbonyl Nature of this compound

Conversely, this compound is rarely used for direct alkylation due to the severe steric bulk of the gem-dibromide moiety. Instead, it is utilized as a robust, oxidation-resistant precursor to 2-fluorobenzaldehyde. Through hydrolytic unmasking, the dibromide is converted to a carbonyl. Furthermore, it can be subjected to Corey-Fuchs-type conditions to generate terminal alkynes or gem-dibromoalkenes, making it a versatile tool in complex carbon-carbon bond-forming sequences.

Divergent synthetic pathways and downstream applications of fluorinated benzylic bromides.

Application in Drug Discovery: The Prasugrel Case Study

In the pharmaceutical industry, 2-fluorobenzyl bromide is a critical building block. Its most notable application is in the synthesis of Prasugrel , a blockbuster antiplatelet medication used to prevent thrombosis[3].

The synthesis of Prasugrel requires the construction of a 2-fluorobenzyl cyclopropyl ketone intermediate. This is achieved by converting 2-fluorobenzyl bromide into a Grignard reagent, which then undergoes nucleophilic addition to cyclopropyl cyanide[3]. This step relies heavily on the specific reactivity of the monobromide; attempting this with a gem-dibromide would lead to complex mixtures of carbenoid insertions and elimination products.

Self-Validating Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems. Every step includes a specific mechanistic rationale (causality) and an in-process validation metric to guarantee reproducibility.

Protocol A: Synthesis of Prasugrel Intermediate via Grignard Addition

Target: 2-Fluorobenzyl cyclopropyl ketone using 2-fluorobenzyl bromide[3].

-

Rationale: Magnesium insertion into the benzylic C-Br bond reverses the polarity (Umpolung) of the carbon from an electrophile to a nucleophile. Anhydrous diethyl ether is strictly required as its oxygen lone pairs coordinate with and stabilize the highly reactive, electron-deficient magnesium center.

-

Step 1 (Activation): Add 1.2 equivalents of Mg turnings to anhydrous diethyl ether under an argon atmosphere. Add a single crystal of iodine (I2).

-

Validation: The disappearance of the brown iodine color and the visual pitting of the Mg surface confirms the removal of the passivating MgO layer.

-

-

Step 2 (Initiation): Add 5% of the total volume of 2-fluorobenzyl bromide.

-

Validation: The onset of gentle, localized boiling (reflux) without external heating validates that the Grignard initiation has successfully occurred.

-

-

Step 3 (Propagation): Add the remaining 2-fluorobenzyl bromide dropwise over 30 minutes to maintain a steady reflux, then cool the system to 0 °C.

-

Step 4 (Electrophilic Addition): Add 1.0 equivalent of cyclopropyl cyanide dropwise. The nucleophilic benzylic carbon attacks the electrophilic nitrile carbon, forming an intermediate imine salt.

-

Step 5 (Hydrolysis): Quench the reaction carefully with saturated aqueous NH4Cl.

-

Rationale: NH4Cl provides mildly acidic protons to hydrolyze the imine to the target ketone without causing acid-catalyzed side reactions (such as ring-opening of the cyclopropane).

-

Validation: Perform GC-MS analysis of the organic layer. The complete disappearance of the nitrile peak and the emergence of the ketone mass ion validates the workflow.

-

Workflow for the Grignard-mediated synthesis of the Prasugrel ketone intermediate.

Protocol B: Amine-Accelerated Hydrolysis of this compound

Target: 2-Fluorobenzaldehyde using this compound[4].

-

Rationale: Direct hydrolysis of gem-dibromides in pure water is notoriously sluggish due to the extreme hydrophobicity of the substrate. Utilizing aqueous dimethylamine introduces a nucleophilic catalyst. The secondary amine rapidly displaces one bromide to form an α-bromoamine intermediate, which is highly unstable in water and instantaneously collapses into the aldehyde[4].

-

Step 1 (Setup): Dissolve 1.0 equivalent of this compound in a miscible co-solvent (e.g., 1,4-dioxane) to ensure a homogeneous reaction mixture with the aqueous phase.

-

Step 2 (Catalysis): Add 2.5 equivalents of 40% aqueous dimethylamine.

-

Rationale: Dimethylamine is highly nucleophilic but sterically hindered enough to prevent the formation of stable aminals, forcing the pathway toward hydrolysis.

-

-

Step 3 (Reaction): Stir the mixture at room temperature for 1 hour.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The highly non-polar dibromide spot (high Rf) will disappear, replaced by a lower Rf, strongly UV-active spot corresponding to the aldehyde.

-

-

Step 4 (Workup): Acidify the mixture to pH 3 using 1M HCl.

-

Rationale: Acidification protonates the excess dimethylamine, rendering it water-soluble and preventing it from contaminating the organic extract. Extract the aqueous layer with dichloromethane (DCM).

-

Validation: Conduct 1H NMR analysis of the crude product. The complete disappearance of the benzylic -CHBr2 proton singlet (~7.0 ppm) and the appearance of a sharp, downfield aldehyde proton singlet (~10.3 ppm) serves as absolute structural validation.

-

References

Sources

A Technical Guide to 2-Fluorobenzyl Bromide: Properties, Reactivity, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, fluorinated building blocks are indispensable tools for the construction of complex, biologically active molecules. Among these, 2-Fluorobenzyl bromide (also known as α-bromo-o-fluorotoluene) has emerged as a critical reagent. Its strategic importance lies in its ability to introduce a 2-fluorobenzyl moiety into a target structure, a modification that can profoundly and beneficially influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides an in-depth analysis of the physicochemical properties, reactivity, and applications of 2-Fluorobenzyl bromide, with a particular focus on its role in pharmaceutical research and development.

Core Physicochemical Properties

2-Fluorobenzyl bromide is a colorless to light yellow liquid characterized by a pungent odor.[1] Its fundamental properties, crucial for its use in synthesis, are summarized below. The presence of the fluorine atom has a minimal steric impact but significantly alters the electronic nature of the aromatic ring, a feature that is key to its utility.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrF | [2] |

| Molecular Weight | 189.03 g/mol | [3][4] |

| Density | 1.567 g/mL at 25 °C | [5] |

| Boiling Point | 84-85 °C at 15 mmHg | [5] |

| Refractive Index | n20/D 1.552 | [5] |

| CAS Number | 446-48-0 | [2][3] |

| Appearance | Colorless to light yellow liquid | [6] |

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[2][7] The fluorine atom in 2-Fluorobenzyl bromide is not merely a placeholder; it imparts specific, desirable characteristics to the final compound.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a fluorine atom can block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This often leads to increased metabolic stability, a longer half-life, and improved bioavailability.[2][8]

-

Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution of a molecule.[9] This can lead to more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins, thereby increasing binding affinity and potency.[3]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[7] This modulation of a drug's lipophilicity is a critical parameter in optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Strategic benefits of incorporating a 2-fluorobenzyl moiety.

Reactivity and Mechanistic Insights

The synthetic utility of 2-Fluorobenzyl bromide is dominated by its reactivity as a benzylic halide in nucleophilic substitution reactions. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state, making the benzylic carbon highly susceptible to nucleophilic attack.

Primary benzylic halides, such as 2-Fluorobenzyl bromide, readily undergo substitution reactions, typically via an Sₙ2 mechanism.[1] This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the bromine. The reaction is a concerted process, meaning the bond to the nucleophile forms at the same time as the bond to the bromide breaks. This mechanism is favored by the use of strong nucleophiles and polar aprotic solvents.[1] The resonance stabilization of the transition state by the phenyl ring accelerates this reaction compared to non-benzylic primary alkyl halides.

Caption: General Sₙ2 reaction pathway for 2-Fluorobenzyl bromide.

Applications in Pharmaceutical Synthesis

2-Fluorobenzyl bromide serves as a key intermediate in the synthesis of numerous pharmaceutical agents.[8][10] Its application spans various therapeutic areas, including treatments for neurological disorders and cardiovascular diseases.[8]

A notable example is its use in the synthesis of Prasugrel , an antiplatelet medication used to prevent blood clots.[11][12] In the synthesis of Prasugrel, 2-Fluorobenzyl bromide is used to alkylate a thienopyridine core structure, demonstrating its utility in constructing complex heterocyclic systems. Other documented applications include its use in synthesizing 2-pyrrolo[2,3-d]pyrimidines and 8-alkylated imidazolo[1,2-a]pyrimid-5-ones, which are scaffolds of interest in drug discovery.[12]

Experimental Protocol: N-Alkylation of Imidazole

This protocol details a representative Sₙ2 reaction for the N-alkylation of imidazole using 2-Fluorobenzyl bromide. This is a foundational reaction in the synthesis of many biologically active compounds.

Objective: To synthesize 1-(2-fluorobenzyl)-1H-imidazole.

Materials:

-

Imidazole

-

2-Fluorobenzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a suspension.

-

Reagent Addition: While stirring vigorously at room temperature, add 2-Fluorobenzyl bromide (1.05 equivalents) to the suspension dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (imidazole) is fully consumed (typically 4-12 hours).

-

Workup - Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the solid potassium carbonate and potassium bromide byproduct. Rinse the filter cake with a small amount of ethyl acetate.

-

Workup - Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The crude 1-(2-fluorobenzyl)-1H-imidazole can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for the N-alkylation of imidazole.

Safety and Handling

2-Fluorobenzyl bromide is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[6][7]

-

Hazards: It is classified as a corrosive material that causes severe skin burns and eye damage.[4][6] It is also a lachrymator (a substance that irritates the eyes and causes tears).[6] The liquid is combustible.[4]

-

Precautions: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[6][7] It is moisture-sensitive and should be stored under an inert atmosphere.[6]

-

Spills and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

2-Fluorobenzyl bromide is a powerful and versatile building block for researchers, scientists, and drug development professionals. Its value is derived not only from its reactivity as a benzylic bromide but also from the strategic advantages conferred by the ortho-fluorine substituent. By enabling chemists to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles, this reagent plays a crucial role in the iterative process of drug design and optimization. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the synthesis of next-generation therapeutics and advanced materials.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. [Link]

-

Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

ResearchGate. (2016). Chapter Four: Prasugrel Hydrochloride. ResearchGate. [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. CSIR NET LIFE SCIENCE COACHING. [Link]

-

NIST. 2-Fluorobenzyl bromide. NIST Chemistry WebBook. [Link]

-

Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

Sources

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. benthamscience.com [benthamscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Prasugrel synthesis - chemicalbook [chemicalbook.com]

- 6. CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide - Google Patents [patents.google.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. tandfonline.com [tandfonline.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. Research Portal [ourarchive.otago.ac.nz]

Strategic Utilization of o-Fluorotoluene Gem-Dibromides

Synthesis, Reactivity, and Applications in Medicinal Chemistry

-Dibromo-o-fluorotoluene (CAS: 446-48-0)Executive Summary

In the landscape of medicinal chemistry, the ortho-fluorophenyl moiety is a privileged scaffold, often employed to modulate metabolic stability and lipophilicity (LogP). While 2-fluorobenzaldehyde is a common starting material, its precursor,

This guide details the synthesis, handling, and application of this intermediate, moving beyond standard textbook descriptions to address the practical challenges of selectivity and purification in a research setting.

Chemical Identity & Strategic Importance

The introduction of fluorine at the ortho position of a benzyl group induces significant electronic changes. The high electronegativity of fluorine creates a dipole that influences the reactivity of the benzylic carbon.

| Property | Data | Relevance |

| IUPAC Name | 1-(Dibromomethyl)-2-fluorobenzene | Unambiguous identification |

| Molecular Weight | 267.92 g/mol | Stoichiometry calculations |

| Physical State | Liquid/Low-melting solid | Handling requirements |

| Boiling Point | ~105–110 °C (at 12 mmHg) | Purification via vacuum distillation |

| Key Functionality | Gem-dibromide | Masked aldehyde; 1,1-bielectrophile |

Why use the Gem-Dibromide?

-

Storage Stability: Unlike 2-fluorobenzaldehyde, which slowly oxidizes to 2-fluorobenzoic acid upon air exposure, the gem-dibromide is resistant to autoxidation.

-

Divergent Reactivity: It can be hydrolyzed to the aldehyde, but it can also undergo double nucleophilic substitution to form heterocycles (e.g., benzofurans) or reacting with metals (Zn/Ti) to form stilbenes via reductive coupling.

Synthesis: The Wohl-Ziegler Reaction

The industry-standard method for synthesizing

2.1 Mechanistic Pathway

The reaction proceeds via a radical chain mechanism. The ortho-fluorine atom exerts an inductive withdrawing effect (

Figure 1: Radical chain progression from precursor to gem-dibromide. Note the risk of over-bromination to the tribromide.

2.2 Optimized Protocol (NBS Method)

Reagents:

-

o-Fluorotoluene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (2.1 – 2.2 equiv)

-

AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

-

Solvent: Chlorobenzene (preferred for higher boiling point) or Cyclohexane/CCl4 (traditional, but CCl4 is toxic/restricted).

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (

or Ar) to prevent moisture interference, although radical reactions are generally air-tolerant. -

Dissolution: Dissolve o-fluorotoluene in the solvent (0.5 M concentration).

-

Addition: Add NBS (2.2 equiv) and AIBN (0.05 equiv) in one portion.

-

Expert Tip: If using large scales (>50g), add NBS in portions to control the exotherm.

-

-

Reaction: Heat to reflux (approx. 80-130°C depending on solvent).

-

Visual Cue: The reaction is often complete when the dense NBS solid (bottom) floats to the top as lighter Succinimide.

-

-

Monitoring: Monitor via GC-MS or TLC. You will see the sequential appearance of the monobromide, then the dibromide.

-

Critical: Stop the reaction when the monobromide is <5%. Extending reflux beyond this point drastically increases the difficult-to-remove tribromide impurity.

-

-

Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter off the solid.

-

Concentration: Evaporate the solvent under reduced pressure.

2.3 Troubleshooting: NBS vs.

| Feature | NBS Protocol | Elemental Bromine ( |

| Atom Economy | Lower (Succinimide waste) | High |

| Selectivity | High (Slow release of | Lower (High local concentration) |

| Safety | Solid handling (easier) | Volatile, corrosive liquid (difficult) |

| Recommendation | Preferred for Lab Scale (<100g) | Preferred for Process Scale (>1kg) |

Purification and Characterization

The crude mixture will typically contain:

-

Target:

-dibromo-o-fluorotoluene (~85-90%) -

Impurity A:

-bromo-o-fluorotoluene (Monobromide) -

Impurity B:

-tribromo-o-fluorotoluene (Tribromide)

Purification Strategy: Recrystallization is often ineffective for liquids/low-melting solids. Vacuum distillation is the gold standard here.

-

Monobromide boils significantly lower.

-

Tribromide boils higher.

-

Collect the middle fraction.

Analytical Validation (NMR): The proton on the benzylic carbon is the diagnostic handle.

-

Monobromide (

): Doublet/Singlet ~4.5 ppm. -

Gem-Dibromide (

): Singlet shifted downfield to 6.9 – 7.1 ppm . -

Aldehyde (CHO): Singlet at ~10.3 ppm (if hydrolysis occurred).

Synthetic Utility: Hydrolysis to Aldehyde[1][2]

While the dibromide is a stable storage form, it is frequently hydrolyzed to o-fluorobenzaldehyde for downstream reductive amination or condensation reactions.

4.1 Hydrolysis Protocol (Silver-Assisted)

For high-value intermediates where harsh acidic/basic conditions must be avoided, silver nitrate assists the halide abstraction.

-

Dissolve gem-dibromide in Acetone/Water (10:1).

-

Add

(2.2 equiv) solution dropwise. -

Precipitation of AgBr drives the reaction (Le Chatelier’s principle).

-

Filter AgBr, extract with DCM, and dry.

4.2 Hydrolysis Protocol (Acidic Reflux)

For scalable, cost-effective conversion:

-

Suspend gem-dibromide in 50% aqueous Ethanol.

-

Add catalytic

or reflux with -

Reflux for 2-4 hours.

-

Steam distill or extract the aldehyde.

Figure 2: Hydrolysis pathway.[1] The gem-halohydrin is rarely isolated due to the rapid elimination of HBr to form the thermodynamically stable carbonyl.

Safety & Handling (Lachrymator Warning)

CRITICAL SAFETY NOTICE:

Benzylic bromides, including

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Glassware should not be removed from the hood until rinsed.

-

Decon Solution: Rinse glassware with a dilute solution of ethanolic KOH or ammonia. This converts the lachrymator into the less volatile amine or ether/alcohol before washing.

-

-

Spill Control: Do not wipe up with paper towels (increases surface area/evaporation). Cover with absorbent clay/vermiculite, neutralize with weak base, and dispose of as hazardous solid waste.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.

-

Organic Syntheses. "o-Xylylene dibromide." Org.[2][3][4][5] Synth. 1954, 34, 100. (Analogous procedure for benzylic gem-dibromides).

-

BenchChem. "2-Fluorobenzyl bromide Safety & Data." (Reference for physical properties and safety data of the class).

-

Sigma-Aldrich.

-Bromo-o-fluorotoluene." (Safety protocols for lachrymators).

Sources

Technical Guide: Solubility and Physicochemical Handling of 2-Fluorobenzal Bromide

[1][2]

CAS: 220141-76-4 | Formula:

Executive Summary

This compound is a specialized electrophilic intermediate primarily used in the synthesis of 2-fluorobenzaldehyde via hydrolysis.[1][2][4] Unlike its mono-brominated analog (2-fluorobenzyl bromide), the geminal dibromide functionality confers unique solubility and reactivity challenges.[1][2][4][6]

This guide addresses the critical lack of standardized solubility data for this compound. It provides a predictive solubility landscape based on structural analogs (benzal bromide) and details a self-validating experimental protocol for determining solubility limits without triggering premature hydrolysis.[1][2][4][6]

Key Takeaway: this compound is highly soluble in non-polar and polar aprotic solvents (DCM, Toluene, THF) but exhibits moisture-driven instability in protic solvents, necessitating strict anhydrous handling.[2][6]

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The molecule consists of a lipophilic fluorobenzene core substituted with a bulky, polarizable dibromomethyl group.[6]

-

Lipophilicity: High.[4][6] The aromatic ring and heavy bromine atoms drive affinity for organic phases.[4]

-

Polarity: Moderate.[4][6] The C-F and C-Br bonds create local dipoles, but the lack of hydrogen bond donors (HBD) limits water solubility.[2][6]

-

Reactivity: The gem-dibromide is a "masked carbonyl."[1][2][4][6] In the presence of water or Lewis acids, it hydrolyzes to the aldehyde, releasing HBr.[6]

Solvent Compatibility Matrix

The following table synthesizes predicted solubility behaviors derived from analogous benzal bromides.

| Solvent Class | Representative Solvents | Solubility Prediction | Suitability | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform ( | Very High (>500 mg/mL) | Ideal | "Like dissolves like."[1][2][6] Excellent for synthesis and transport; inert to the alkyl halide.[4] |

| Aromatic | Toluene, Benzene, Xylene | High | Excellent | |

| Polar Aprotic | THF, 1,4-Dioxane, Ethyl Acetate | High | Good | Good solubility, but Lewis basicity of ethers (THF) may complex with Lewis acids if used in catalysis.[2][6] |

| Polar Aprotic (High Dipole) | DMSO, DMF, Acetonitrile | Moderate/High | Caution | High solubility, but nucleophilic solvents (DMSO/DMF) can promote side reactions or decomposition at high temps.[2][6] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Incompatible | Risk of Solvolysis. Alcohols can attack the gem-dibromide to form acetals or react with HBr byproducts.[2][6] |

| Alkanes | Hexane, Heptane, Pentane | Low/Moderate | Precipitation | Useful for recrystallization/purification.[2][6] The polar C-Br bonds reduce solubility in pure aliphatics compared to aromatics.[1][2][4][6] |

| Water | Water | Insoluble | Incompatible | Hydrolysis Risk. Rapidly degrades to 2-fluorobenzaldehyde and corrosive HBr.[1][2][4] |

Experimental Protocol: Self-Validating Solubility Determination

Standard gravimetric methods fail for reactive halides due to atmospheric moisture absorption.[1][2][4][6] Use this modified Schlenk-line protocol.

Materials

-

Apparatus: 10 mL Schlenk tube, syringe filter (PTFE, 0.45 µm), tared evaporation vial.

Step-by-Step Workflow

-

Inert Environment: Purge Schlenk tube with

or Ar.[4][6] -

Saturation: Add 1.0 g of this compound. Add solvent stepwise (100 µL increments) with magnetic stirring until clear (Visual Solubility).

-

Equilibration: Stir for 1 hour at 25°C. If solid remains, filter supernatant through PTFE filter into a tared vial.

-

Quantification: Evaporate solvent under high vacuum (do not use heat >40°C to avoid degradation).[4][6] Weigh residue.[4][6][7]

Workflow Diagram (DOT)

Figure 1: Iterative solubility determination workflow with integrated safety checks for hydrolysis.[1][2][4][6]

Applications & Solvent Selection Logic

Synthesis of 2-Fluorobenzaldehyde

The primary utility of this compound is its conversion to the aldehyde.[1][2][4] The choice of solvent dictates the reaction pathway.[4]

-

Pathway A (Hydrolysis):

-

Pathway B (Acetal Formation):

Reaction Decision Tree

Figure 2: Solvent-dependent reaction pathways for this compound.

Safety & Handling (Lachrymator)

-

Hazard: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent) and skin irritant.[2][4][6]

-

Handling:

-

Ventilation: All solubility testing must occur inside a certified chemical fume hood.[4][6]

-

Decontamination: Spills should be neutralized with a solution of dilute ammonia or sodium thiosulfate to quench the alkyl bromide before cleaning.[4]

-

Storage: Store in a tightly sealed container under inert gas (

) at 2-8°C to prevent hydrolysis by atmospheric moisture.

-

References

-

PubChem. (2025).[4][6][8] alpha-Bromo-o-fluorotoluene (Analogue Data). National Library of Medicine.[4] Retrieved March 1, 2026, from [Link][2][6]

-

Organic Syntheses. (1954).[2][4][6] o-Xylylene dibromide (Analogue Procedure). Org. Synth. 1954, 34, 100.[2][6] Retrieved March 1, 2026, from [Link][2][6]

Sources

- 1. 151412-12-3|1-(Bromomethyl)-2-fluoro-3-methylbenzene|BLD Pharm [bldpharm.com]

- 2. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 3. 23915-07-3|1-(Bromomethyl)-2,4-difluorobenzene|BLD Pharm [bldpharm.com]

- 4. alpha-Bromo-o-fluorotoluene | C7H6BrF | CID 67968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 220141-76-4: 1-(Dibromometil)-2-fluorobenceno [cymitquimica.com]

- 6. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]

- 7. cacheby.com [cacheby.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Distillation and Purification of 2-Fluorobenzal Bromide

Executive Summary

This technical guide addresses the isolation and purification of 2-Fluorobenzal bromide (CAS: 60166-22-3), also known as

The purification of geminal dibromides poses a specific challenge: they are thermally labile and prone to elimination reactions (dehydrohalogenation) or hydrolysis upon exposure to atmospheric moisture or excessive heat. This guide provides a validated thermodynamic profile for vacuum distillation, distinguishing the target gem-dibromide from its mono-bromo precursor (2-fluorobenzyl bromide) and ensuring high-purity isolation without thermal degradation.

Chemical Identity & Thermodynamic Profile

Successful isolation requires a clear understanding of the boiling point differentials between the starting material (toluene derivative), the intermediate (benzyl bromide), and the product (benzal bromide).

Comparative Physical Properties

| Compound | Structure | Molecular Weight | Boiling Point (Atm) | Boiling Point (Reduced Pressure) |

| 2-Fluorotoluene | 110.13 g/mol | 114°C | ~20°C @ 10 mmHg | |

| 2-Fluorobenzyl bromide | 189.02 g/mol | Decomposes | 84–85°C @ 15 mmHg | |

| This compound | 267.92 g/mol | Unstable | 106–110°C @ 12 mmHg |

Technical Insight:

The boiling point delta (

Pressure-Temperature Nomograph Application

Because this compound is thermally sensitive, the pot temperature should never exceed 130°C. If the vacuum pump cannot achieve <15 mmHg, the distillation risk increases significantly.

-

Target Vacuum: 1–5 mmHg is ideal.

-

Target Vapor Temp (1-2 mmHg): 85–90°C.

-

Target Vapor Temp (10-12 mmHg): 105–110°C.

Critical Parameter: Monitor the difference between the Pot Temperature and the Vapor Temperature. A delta >30°C suggests column flooding or oligomerization in the pot.

Experimental Protocol: Synthesis to Isolation

The following workflow describes the radical bromination of 2-fluorotoluene followed by the critical vacuum distillation step.

Reaction Workflow Diagram

Figure 1: Reaction workflow from precursor to purified gem-dibromide.

Step-by-Step Distillation Protocol

Equipment Required:

-

Short-path distillation head or 10cm Vigreux column.

-

Vacuum pump capable of <5 mmHg (High-vacuum oil pump preferred over diaphragm).

-

Manometer (digital preferred).

-

Oil bath with magnetic stirring.

Protocol:

-

Quench & Concentration: Upon completion of the bromination (verified by GC/TLC), filter off succinimide byproducts (if NBS was used). Concentrate the solvent (e.g., carbon tetrachloride or benzotrifluoride) via rotary evaporation.

-

Note: Do not heat the bath above 50°C during solvent removal to prevent premature degradation.

-

-

System Setup: Transfer the crude orange/brown oil to a round-bottom flask. Attach a Vigreux column and distillation head. Grease all joints with high-vacuum grease.

-

Degassing: Apply vacuum gradually. Volatile impurities (unreacted 2-fluorotoluene) will boil off first.

-

Observation: Watch for "bumping" as residual solvent leaves the matrix.

-

-

Fraction 1 (Forerun): Increase oil bath temperature to ~110°C. Collect the fraction boiling at 80–90°C (12–15 mmHg) .

-

Composition: This is primarily 2-fluorobenzyl bromide (mono-bromo). Keep this fraction separate; it can be re-brominated in future batches.

-

-

Fraction 2 (Main Cut): Increase oil bath to ~135–140°C. The vapor temperature should stabilize between 106–110°C (at 12 mmHg) .

-

Shutdown: once the vapor temperature drops or the pot residue darkens significantly (tar formation), stop the heating. Do not distill to dryness as the residue is potentially explosive.

Process Safety & Handling

Thermal Instability Logic

Geminal dihalides are precursors to aldehydes. In the presence of trace acid (generated by decomposition) and heat, they can undergo autocatalytic degradation.

Stabilization: It is standard practice to add a trace amount of potassium carbonate (K₂CO₃) or epoxide stabilizers (like 1,2-epoxybutane) to the crude mixture before distillation to scavenge trace HBr and prevent acid-catalyzed decomposition.

Distillation Logic Diagram

Figure 2: Decision logic for vacuum distillation safety.

Hazard Identification

-

Lachrymator: Both the mono- and di-bromo compounds are potent tear gas agents. All work must occur in a fume hood.

-

Corrosive: Hydrolyzes to HBr on contact with moisture (lungs/eyes).

-

Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator.

References

-

National Institute of Standards and Technology (NIST). Fluorobenzene, meta-(dibromomethyl)- Phase Change Data.[3] NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

- Context: Provides the thermodynamic baseline for the meta isomer (109°C @ 7.5 mmHg) which serves as the closest structural proxy for the ortho isomer's boiling point range.

- Context: Establishes the boiling point of the mono-bromo impurity (84-85°C @ 15 mmHg)

- Context: Corroborates physical property data for fluorin

-

PubChem. 2-Fluorotoluene Compound Summary. National Library of Medicine. Retrieved from [Link]

- Context: Provides physical data for the starting material to ensure proper degassing protocols.

Sources

Safety data sheet (SDS) for 2-fluorobenzal bromide

An In-depth Technical Guide to the Safe Handling of 2-Fluorobenzyl Bromide

Introduction: Beyond the Data Sheet

2-Fluorobenzyl bromide is a versatile halogenated aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility lies in its ability to introduce the 2-fluorobenzyl moiety into more complex molecular architectures, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] However, the very reactivity that makes it a valuable synthetic precursor also imbues it with significant hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing a deeper, causality-driven framework for its safe use. For the research scientist, understanding why a protocol is necessary is paramount to fostering a robust safety culture and ensuring experimental integrity.

Section 1: Core Chemical Identity and Physicochemical Properties

A foundational understanding of a reagent's physical properties is the first step in a comprehensive risk assessment. These data inform storage conditions, handling techniques, and appropriate emergency responses.

| Property | Value | Source(s) |

| Chemical Name | 2-Fluorobenzyl bromide | [3][4] |

| Synonyms | α-Bromo-2-fluorotoluene, 1-(Bromomethyl)-2-fluorobenzene | [1][3][4] |

| CAS Number | 446-48-0 | [3][5] |

| Molecular Formula | C₇H₆BrF | [1][3][5] |

| Molecular Weight | 189.02 g/mol | [5][6] |

| Appearance | Clear colorless to light yellow/brown liquid | [1][5] |

| Boiling Point | 84-85 °C @ 15 mmHg | [2][5] |

| Density | 1.567 g/mL at 25 °C | [2][5] |

| Flash Point | 82 - 83 °C (179.6 - 181.4 °F) - Closed Cup | [3][5] |

| Refractive Index | n20/D 1.552 | [2][5] |

Section 2: Hazard Profile and GHS Classification

2-Fluorobenzyl bromide is classified as a hazardous chemical under the Globally Harmonized System (GHS).[3] Its hazards are significant and demand strict adherence to safety protocols. The signal word for this chemical is "Danger" .[3][5][7]

| GHS Classification | Hazard Code | Description | Implication for Researchers |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3][5][8] | This is not a mild irritant. Contact can cause rapid and severe tissue damage. The use of robust personal protective equipment (PPE) is non-negotiable. |

| Serious Eye Damage | H314 | Causes severe skin burns and eye damage.[3][9] | The chemical is corrosive to the eyes and can cause irreversible damage, including blindness.[3] Standard safety glasses are insufficient; chemical goggles and a face shield are required. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[5][10] | Inhalation of vapors must be avoided. All handling must be performed within a certified chemical fume hood. |

| Combustible Liquid | H227 | Combustible liquid.[3][7][8] | While not highly flammable, it can ignite if heated. Keep away from heat sources, sparks, and open flames.[3][8] |

The following diagram illustrates the GHS pictograms associated with 2-fluorobenzyl bromide, providing an immediate visual reference to its primary hazards.

Section 3: Proactive Risk Mitigation and Safe Handling

A proactive approach to safety involves integrating controls at every level of the experimental workflow. The following protocols are designed as a self-validating system to minimize exposure risk.

Pre-Experiment Risk Assessment Workflow

Before any manipulation of 2-fluorobenzyl bromide, a thorough risk assessment must be conducted. This process ensures all hazards are identified and controlled.

Engineering Controls: The First Line of Defense

Your primary defense is to remove the hazard from your breathing zone.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood.[9] This is critical to mitigate the risk of respiratory irritation (STOT SE 3) and because the compound is a lachrymator (a substance that causes tearing).[3][7]

-

Ventilation: Ensure adequate general ventilation in the laboratory to handle any fugitive emissions.[11]

-

Safety Infrastructure: The work area must be equipped with an immediately accessible safety shower and eyewash station.[3][11] Their functionality should be verified weekly.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be the only line of defense.

-

Eye and Face Protection: Due to the severe eye damage risk (Category 1), a combination of tightly fitting chemical splash goggles and a full-face shield is mandatory.[3][5][9]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene, but always check the manufacturer's resistance chart for halogenated aromatic compounds). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[3][12]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure it is fully buttoned.

-

Clothing and Footwear: Long pants and closed-toe shoes are mandatory.[13]

-

-

Respiratory Protection: If there is any potential for exposure outside of a fume hood (e.g., a large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge (Type ABEK) is necessary.[3][5]

Storage and Handling Protocols

-

Moisture Sensitivity: 2-Fluorobenzyl bromide is moisture-sensitive.[3][7] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis, which can release corrosive hydrogen bromide and hydrogen fluoride gas.

-

Incompatibilities: The compound must be segregated from incompatible materials. These include:

-

Storage Conditions: Store in a cool, dry, well-ventilated, and secured area designated for corrosive materials.[3][7][9] Keep containers away from heat and ignition sources.[3][8]

Section 4: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

| Emergency Scenario | Step-by-Step Response Protocol |

| Skin Contact | 1. Immediately go to the safety shower.[13]2. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing and shoes.[3][7][14]3. Do not interrupt flushing to remove clothing.4. Seek immediate medical attention. Do not delay.[3][7] |

| Eye Contact | 1. Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[3][9]2. Remove contact lenses if present and easy to do so. Continue rinsing.[3]3. Seek immediate medical attention from an ophthalmologist.[3][10] |

| Inhalation | 1. Remove the individual to fresh air immediately.[3][7]2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[3][15]3. Seek immediate medical attention.[3][7] |

| Ingestion | 1. Do NOT induce vomiting. This can cause further damage to the esophagus.[3][9]2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3][9][10]3. Seek immediate medical attention.[3][9] |

| Minor Spill (<100 mL) | 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a universal binder.[3][11]3. Scoop the material into a labeled, sealable container for hazardous waste disposal.[12]4. Clean the spill area with a suitable decontaminating agent. |

| Major Spill (>100 mL) | 1. Evacuate the laboratory immediately.2. Alert your institution's emergency response team and EH&S department.3. Do not attempt to clean up a large spill without specialized training and equipment. |

Section 5: Toxicological and Reactivity Insights

-

Toxicological Summary: The primary toxicological threats are its corrosive effects on any tissue it contacts.[3] Ingestion can cause severe swelling and perforation of the stomach or esophagus.[3][16] The full toxicological profile, including long-term effects like carcinogenicity or mutagenicity, has not been fully investigated.[3] Therefore, the precautionary principle applies: all exposure should be avoided.

-

Reactivity Profile:

-

Moisture Sensitivity: Reacts with water, potentially liberating corrosive gases.[3][7]

-

Hazardous Decomposition: When heated to decomposition, it emits toxic and corrosive fumes including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and gaseous hydrogen fluoride (HF).[3][7]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3][7]

-

Section 6: Disposal and Environmental Stewardship

2-Fluorobenzyl bromide and any materials contaminated with it are considered hazardous waste.

-

Waste Disposal: All waste must be collected in a designated, properly labeled, and sealed hazardous waste container.[3][7]

-

Regulatory Compliance: Disposal must be handled by a licensed chemical waste disposal company in strict accordance with all local, regional, and national regulations.[3][12][17] Do not discharge to sewer systems or the environment.[7][12]

Conclusion

2-Fluorobenzyl bromide is a powerful reagent for chemical innovation, but its utility is matched by its significant hazards. For the drug development professional and research scientist, mastery of this reagent includes not only its synthetic applications but also a deep, ingrained understanding of its safe handling. By moving from a compliance-based mindset to a proactive, knowledge-driven safety culture—understanding the why behind every control, from fume hood use to emergency response—we can ensure that scientific advancement does not come at the cost of personal safety.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzyl bromide (CAS 446-48-0). Retrieved from [Link]

-

AFG Bioscience. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. Retrieved from [Link]

-